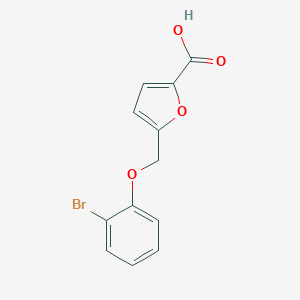

5-(2-Bromophenoxymethyl)furan-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Bromophenoxymethyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C12H9BrO4 and a molecular weight of 297.11 g/mol . This compound is characterized by a furan ring substituted with a bromophenoxy group and a carboxylic acid group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid typically involves the reaction of 2-bromophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromophenol reacts with the furan-2-carboxylic acid to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized furan derivatives.

Reduction: Products may include furan-2-carbinol or furan-2-carboxaldehyde.

Substitution: Products vary depending on the nucleophile used, leading to a diverse array of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of furan-2-carboxylic acid can exhibit antibacterial properties. For instance, certain furan derivatives have been found to inhibit the growth of Escherichia coli and other pathogenic bacteria at low concentrations. This suggests that 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid may also possess similar properties, potentially acting as a scaffold for the development of new antimicrobial agents .

Drug Development

The compound can be utilized in the synthesis of novel pharmaceutical agents targeting specific diseases. For example, furan derivatives are being investigated for their efficacy against resistant strains of bacteria and fungi. The incorporation of bromine in the structure may enhance biological activity or selectivity towards certain biological targets .

Material Science

Polymer Synthesis

this compound can serve as a building block for synthesizing bio-based polymers. Its derivatives, such as furan-2,5-dicarboxylic acid, are being explored as sustainable alternatives to petroleum-based plastics like polyethylene terephthalate (PET). These bio-based polymers exhibit favorable mechanical properties and biodegradability, making them suitable for various applications in packaging and textiles .

Catalytic Applications

The compound can be involved in catalytic reactions, particularly in the conversion of biomass-derived feedstocks into valuable chemicals. Research indicates that furan derivatives can be oxidized to produce carboxylic acids or other functionalized compounds under mild conditions using metal catalysts . This highlights its potential role in green chemistry initiatives aimed at reducing environmental impact.

Biochemical Applications

Inhibition of Bacterial Swarming

Studies have identified that certain furan-2-carboxylic acids can inhibit bacterial swarming and biofilm formation, which are critical factors in bacterial virulence. This property can be harnessed in developing treatments to combat infections caused by biofilm-forming bacteria . The specific effects of this compound on bacterial behavior warrant further investigation.

Data Table: Summary of Applications

Case Studies

- Antibacterial Efficacy Study : A study evaluated various furan derivatives for their ability to inhibit Staphylococcus aureus. Compounds similar to this compound showed significant inhibition at low concentrations, indicating a promising avenue for antibiotic development.

- Polymer Development Research : Research focused on synthesizing polymers from furan-based monomers demonstrated that incorporating furan-2-carboxylic acid derivatives improved thermal stability and mechanical properties compared to conventional polymers.

- Biochemical Interaction Analysis : An investigation into the effects of furan derivatives on bacterial swarming revealed that specific concentrations could effectively inhibit swarming behavior, suggesting potential applications in infection control strategies.

Wirkmechanismus

The mechanism of action of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with .

Vergleich Mit ähnlichen Verbindungen

- 5-(4-Bromo-2-chlorophenoxymethyl)furan-2-carboxylic acid

- 5-(2-Chlorophenoxymethyl)furan-2-carboxylic acid

- 5-(2-Fluorophenoxymethyl)furan-2-carboxylic acid

Comparison: Compared to its analogs, 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and the types of reactions it undergoes. The bromine atom can act as a leaving group in substitution reactions, making this compound a versatile intermediate in organic synthesis .

Biologische Aktivität

5-(2-Bromophenoxymethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C12H10BrO3

- Molecular Weight: 284.11 g/mol

- IUPAC Name: this compound

The presence of the bromine atom and the furan ring contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 25 µg/mL | Cell membrane disruption |

| P. aeruginosa | 30 µg/mL | Metabolic pathway interference |

Inhibition of Biofilm Formation

Research indicates that this compound can inhibit biofilm formation in certain bacterial species. Biofilms are structured communities of bacteria that adhere to surfaces and are resistant to antimicrobial agents. By preventing biofilm formation, this compound could enhance the efficacy of existing antibiotics.

Case Study: Biofilm Inhibition

A study conducted on Staphylococcus aureus demonstrated that treatment with this compound at concentrations of 20 µg/mL significantly reduced biofilm biomass compared to untreated controls. The reduction was quantified using crystal violet staining, indicating a potential role for this compound in managing biofilm-related infections.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

- Membrane Disruption: The lipophilic nature of the furan ring may allow the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition: This compound may inhibit key enzymes involved in bacterial metabolism, disrupting essential biochemical pathways.

- Quorum Sensing Interference: There is evidence suggesting that it may interfere with quorum sensing mechanisms in bacteria, which are crucial for biofilm formation and virulence.

Eigenschaften

IUPAC Name |

5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYPCWPVYKWBDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.